molecular formula C7H3BF7K B1417924 Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate CAS No. 1150655-12-1

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate

Cat. No. B1417924
CAS RN: 1150655-12-1
M. Wt: 270 g/mol
InChI Key: NKFIFIUHQRJHJP-UHFFFAOYSA-N
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Description

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula KFC6H4BCF3 . It is a boron-containing organic compound that contains potassium, fluorine, carbon, and hydrogen atoms .


Molecular Structure Analysis

The molecular structure of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is represented by the empirical formula C7H3BF7K . The molecular weight of this compound is 270.00 .


Physical And Chemical Properties Analysis

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is a solid substance . Its melting point is between 278-291 °C .

Safety and Hazards

While specific safety and hazard information for Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is not available, it’s generally recommended to avoid ingestion, inhalation, and contact with skin or eyes when handling chemical substances .

Mechanism of Action

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level

Biochemical Pathways

It is likely that the compound influences several pathways, leading to downstream effects . More research is required to understand these effects in detail.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

It is believed that the compound’s interaction with its targets leads to changes at the molecular and cellular levels . More research is needed to elucidate these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity

properties

IUPAC Name

potassium;trifluoro-[2-fluoro-4-(trifluoromethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF7.K/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIFIUHQRJHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)C(F)(F)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF7K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660273
Record name Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate

CAS RN

1150655-12-1
Record name Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1150655-12-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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